molecular formula C24H34O25 B8118349 L-Tetraguluronic acid

L-Tetraguluronic acid

Cat. No. B8118349
M. Wt: 722.5 g/mol
InChI Key: GOIKIOHGMNUNBL-SNEZEHMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tetraguluronic acid is a useful research compound. Its molecular formula is C24H34O25 and its molecular weight is 722.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Tetraguluronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tetraguluronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nanoparticulate tetrac (a related compound) has shown the ability to modulate survival pathway genes in estrogen receptor-negative human breast cancer cells. This modulation may reduce cancer cell growth and promote apoptosis, offering potential therapeutic applications in oncology (Glinskii et al., 2009).

  • Tetrandrine, another related compound, can block autophagic flux and induce apoptosis in cancer cells by impairing their energy metabolism. This suggests its potential as a treatment for malignant tumors (Qiu et al., 2014).

  • Tetrac and its nanoparticle form have been effective in inhibiting the growth of human follicular thyroid cell carcinoma, as demonstrated in both chick chorioallantoic membrane and mouse xenograft models (Yalçın et al., 2010).

  • Tetrahydropalmatine has therapeutic effects on lipopolysaccharide-induced disseminated intravascular coagulation by reducing organ damage and inflammation, indicating potential use in treating such conditions (Zhi et al., 2019).

  • Natural products containing tetramic acid, related to tetraguluronic acid, show potential as antibacterial, antiviral, and antitumoral agents, attracting attention from biologists and chemists (Mo et al., 2014).

  • Nanotetrac, a nanoparticle formulation of tetrac, acts as an effective inhibitor of tumor-related and unrelated angiogenesis, with potential applications in skin diseases, retinal proliferation, and inflammatory states (Davis et al., 2013).

  • A study successfully prepared and characterized various oligoguluronic acids from alginate, including tetraguluronic acid, revealing their structures and potential applications (Wang et al., 2005).

  • Hyaluronic acid with silver nanoparticles, produced by Streptococcus pyogenes, has shown antibacterial activity and low toxicity, making it a promising scaffold for tissue engineering applications (Yahyaei et al., 2016).

properties

IUPAC Name

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,21+,22+,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIKIOHGMNUNBL-SNEZEHMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tetraguluronic acid

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